molecular formula C24H21N5OS B2720778 N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide CAS No. 796977-45-2

N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide

Cat. No.: B2720778
CAS No.: 796977-45-2
M. Wt: 427.53
InChI Key: ISKJFHQBVNOOAF-UHFFFAOYSA-N
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Description

This compound features a tetracyclic core (8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaene) fused with a sulfanylacetamide side chain and a dimethylaminophenyl group. The dimethylamino group may enhance solubility and electronic interactions, while the fused heterocyclic system could enable π-π stacking or hydrogen bonding with biological targets .

Properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[4-(dimethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5OS/c1-28(2)17-13-11-16(12-14-17)25-22(30)15-31-24-27-19-8-4-3-7-18(19)23-26-20-9-5-6-10-21(20)29(23)24/h3-14H,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKJFHQBVNOOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzimidazole with o-nitrobenzaldehyde to form the benzimidazoquinazoline core. This intermediate is then subjected to thiolation using a suitable thiol reagent, followed by acylation with 4-(dimethylamino)phenylacetyl chloride to yield the final product .

Industrial production methods for such compounds often involve optimizing reaction conditions to improve yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the starting material can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like iodine and TBHP, reducing agents like Pd/C and hydrogen, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The benzimidazoquinazoline core is known to interact with DNA and enzymes involved in cell proliferation, leading to its anticancer activity. The thioether linkage and dimethylamino group contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Compound A : N-[2-({9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-heptaen-5-yl}formamido)ethyl]acetamide ()

  • Key Differences: Replaces the dimethylaminophenyl group with a formamidoethyl chain. Features a sulfanylidene (C=S) group instead of sulfanyl (C-S).
  • Implications: The sulfanylidene group may alter redox properties or metal-binding affinity compared to the sulfanyl group in the target compound. The absence of the dimethylamino substituent likely reduces lipophilicity and electronic donor capacity .

Compound B : 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ()

  • Key Differences :
    • Contains a spirocyclic oxazolidinedione system instead of a fused tetracyclic core.
    • Integrates a benzothiazole ring, which is absent in the target compound.
  • Implications: The benzothiazole group may enhance fluorescence or intercalation with nucleic acids.

Electronic and Physicochemical Properties

Table 1 : Comparative Analysis of Key Properties

Property Target Compound Compound A () Compound B ()
Molecular Weight ~500–550 g/mol (estimated) ~480–520 g/mol (estimated) ~450–500 g/mol (estimated)
Sulfur Functionality Sulfanyl (C-S) Sulfanylidene (C=S) Thiazole (C-S-C)
Aromatic Systems Tetracyclic octaene + phenyl Tetracyclic heptaene + ethyl Spirocyclic + benzothiazole
Solubility Predictors Dimethylamino group Formamidoethyl chain Benzothiazole (moderate polarity)
  • Electronic Effects: The dimethylamino group in the target compound donates electrons via resonance, stabilizing charge-transfer interactions. In contrast, Compound A’s formamidoethyl chain may act as a hydrogen-bond acceptor .

Methodological Considerations for Comparison

  • QSAR/QSPR Analysis : Van der Waals descriptors and electronic parameters (e.g., HOMO-LUMO gaps) can quantify differences in bioactivity between these compounds. The target compound’s fused tetracyclic system likely exhibits distinct steric and electronic profiles compared to spiro or simpler heterocycles .
  • Chromatographic Behavior : Retention times in HPLC (as in ) would vary due to differences in hydrogen-bonding capacity (e.g., sulfanyl vs. sulfanylidene) and aromaticity .

Biological Activity

N-[4-(dimethylamino)phenyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide is a complex organic compound with potential biological activity. This article reviews its biological properties based on available research findings and case studies.

Chemical Structure and Properties

The compound features a unique tetracyclic structure and a dimethylamino group that may influence its biological interactions. Its molecular formula can be represented as C21H28N4SC_{21}H_{28}N_4S with a molecular weight of approximately 372.54 g/mol.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds typically induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Study : A study on related compounds demonstrated that they effectively inhibited tumor growth in xenograft models by disrupting the cell cycle and promoting programmed cell death.

Antimicrobial Activity

The presence of sulfur and nitrogen atoms in the compound's structure suggests potential antimicrobial properties:

  • In Vitro Studies : Preliminary tests have shown that similar compounds exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
  • Research Findings : A comparative analysis revealed that derivatives with dimethylamino groups showed enhanced activity against resistant strains of bacteria.

Neuroprotective Effects

The dimethylamino group is known for its role in enhancing blood-brain barrier permeability:

  • Neuroprotective Mechanisms : Compounds like this one may provide neuroprotection by reducing oxidative stress and inflammation in neuronal cells.
  • Experimental Evidence : In vitro studies have reported that such compounds can protect against neurotoxic agents in neuronal cell lines.

Toxicological Profile

While investigating the biological activity, it is crucial to consider the toxicological aspects:

  • Acute Toxicity : Toxicological assessments indicate that similar compounds may exhibit varying levels of toxicity depending on their structure.
  • Environmental Impact : Some derivatives have been flagged for potential toxicity to aquatic life, necessitating careful evaluation before therapeutic application.

Data Summary Table

PropertyValue/Description
Molecular FormulaC21H28N4S
Molecular Weight372.54 g/mol
Anticancer ActivityInduces apoptosis; inhibits proliferation
Antimicrobial ActivityBroad-spectrum against bacteria
Neuroprotective EffectsReduces oxidative stress
Toxicological ConcernsPotential aquatic toxicity

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